molecular formula C8H8F3NO B068571 2-(Trifluoromethoxy)benzylamine CAS No. 175205-64-8

2-(Trifluoromethoxy)benzylamine

Cat. No. B068571
M. Wt: 191.15 g/mol
InChI Key: FYXMMFFZMQMXCQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzylamine is a compound with the CAS Number: 175205-64-8 . It has a molecular weight of 191.15 and its IUPAC name is 2-(trifluoromethoxy)benzylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)benzylamine can be represented by the SMILES string NCc1ccccc1OC(F)(F)F . The InChI code for this compound is 1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 .

Scientific Research Applications

General Information about 2-(Trifluoromethoxy)benzylamine

“2-(Trifluoromethoxy)benzylamine” is a chemical compound with the empirical formula C8H8F3NO and a molecular weight of 191.15 . It’s a solid substance with a SMILES string of NCc1ccccc1OC(F)(F)F .

Application in Trifluoromethoxylation Reactions

Specific Scientific Field

This compound is used in the field of Organic Chemistry , specifically in trifluoromethoxylation reactions .

Summary of the Application

The trifluoromethoxy (CF3O) group, which is part of the “2-(Trifluoromethoxy)benzylamine” structure, has become a novel moiety in various fields because of its unique features . However, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

Methods of Application or Experimental Procedures

Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . The exact methods of application or experimental procedures are not specified in the source.

Results or Outcomes

The development of these new reagents has made CF3O-containing compounds more accessible, expanding the potential applications of these compounds in various fields . However, the source does not provide any quantitative data or statistical analyses.

2-Fluoro-4-(trifluoromethoxy)benzylamine

This is a similar compound to “2-(Trifluoromethoxy)benzylamine”, and it’s used in chemical synthesis . Unfortunately, the specific applications are not detailed in the source.

4-(Trifluoromethoxy)benzylamine

Another similar compound, “4-(Trifluoromethoxy)benzylamine”, is also used in chemical synthesis . Again, the specific applications are not provided in the source.

Trifluoromethoxylation Reagents

In a broader context, compounds containing the trifluoromethoxy group (like “2-(Trifluoromethoxy)benzylamine”) are used in the development of new trifluoromethoxylation reagents . These reagents facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .

Safety And Hazards

2-(Trifluoromethoxy)benzylamine is classified as hazardous. It may cause respiratory irritation and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXMMFFZMQMXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380435
Record name 2-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzylamine

CAS RN

175205-64-8
Record name 2-(Trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(trifluoromethoxy)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SJ Taylor, F Soleymanzadeh, AB Eldrup… - Bioorganic & medicinal …, 2009 - Elsevier
… The 2-trifluoromethoxy benzylamine analog 39 failed to show any plasma exposure in these experiments. Compound 34 showed almost a 5-fold increase in plasma concentration in rat …
Number of citations: 25 www.sciencedirect.com
R Siddaraj, R Ningegowda, SN Swamy… - …, 2023 - Wiley Online Library
The present synthetic methodology is related to the synthesis of novel azabicycloalkanes and their synthetic analogues. New and convenient synthetic routes were developed for …
S Kunikawa, A Tanaka, Y Takasuna, M Tasaki… - Bioorganic & Medicinal …, 2019 - Elsevier
Protein kinase C theta (PKCθ) plays a critical role in T cell signaling and has therapeutic potential for T cell-mediated diseases such as transplant rejection and rheumatoid arthritis. …
Number of citations: 3 www.sciencedirect.com
DA Weerakoon - 2014 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) superfamily. Excessive levels of PAI-1 inhibit urokinase-type plasminogen activator (…
Number of citations: 1 search.proquest.com
國川茂輝 - 2019 - catalog.lib.kyushu-u.ac.jp
第二節 2, 6-ジアミノ-3-カルバモイル-5-シアノピラジン誘導体・2, 4-ジアミノ-5-シアノピリジン誘導体及び 2, 4-ジアミノ-5-シアノピリミジン誘導体の合成第三節 PKCθ 阻害活性評価 …
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

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